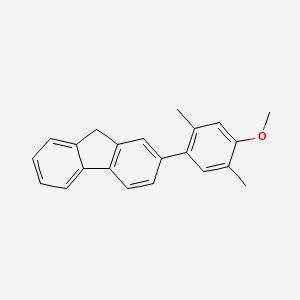
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by a fluorene core substituted with a 4-methoxy-2,5-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorene core or the substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-2,5-dimethylbenzaldehyde or 4-methoxy-2,5-dimethylbenzoic acid .
Aplicaciones Científicas De Investigación
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2,5-dimethylphenylboronic acid
- (4-Methoxy-2,5-dimethylphenyl)acetonitrile
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Uniqueness
2-(4-Methoxy-2,5-dimethylphenyl)-9H-fluorene is unique due to its specific substitution pattern on the fluorene core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .
Propiedades
Número CAS |
428517-50-4 |
|---|---|
Fórmula molecular |
C22H20O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-(4-methoxy-2,5-dimethylphenyl)-9H-fluorene |
InChI |
InChI=1S/C22H20O/c1-14-11-22(23-3)15(2)10-21(14)17-8-9-20-18(13-17)12-16-6-4-5-7-19(16)20/h4-11,13H,12H2,1-3H3 |
Clave InChI |
PWJYAMGNPHFDAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















